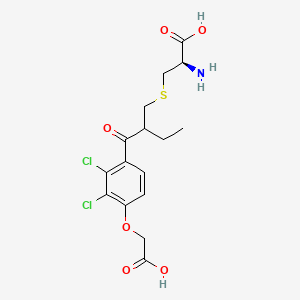

Ethacrynic Acid L-Cysteine Adduct

Übersicht

Beschreibung

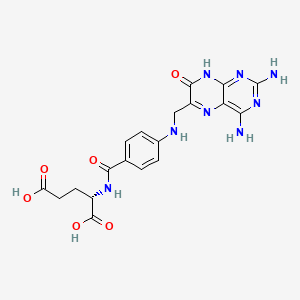

Ethacrynic Acid L-Cysteine Adduct is a metabolite of Ethacrynic Acid . Ethacrynic Acid is a loop diuretic used to treat high blood pressure and the swelling caused by diseases like congestive heart failure and kidney failure . The adduct is also known as S-[2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl]-L-cysteine .

Molecular Structure Analysis

The molecular formula of Ethacrynic Acid L-Cysteine Adduct is C16H19Cl2NO6S . It contains total 45 bond(s); 26 non-H bond(s), 9 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 ketone(s) (aromatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 1 ether(s) (aromatic) and 1 sulfide(s) .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities in Cancer Treatment

Cysteine-ethacrynic acid has been studied for its potential in cancer treatment due to its antiproliferative activities. It has been shown to exhibit pronounced and selective activity against various human cancer cell lines, including HL60, A549, PC3, and MCF7 . The compound’s ability to bind to the glutathione S-transferase active site may explain its interesting anticancer activity.

Inhibitor of SARS-CoV-2 Main Protease

During the COVID-19 pandemic, cysteine-ethacrynic acid was identified as a potential inhibitor of the main protease of SARS-CoV-2 . This discovery is significant as it opens up possibilities for the repurposing of this compound as an antiviral drug, potentially aiding in the treatment of COVID-19.

Drug Repurposing for Anticancer Therapy

Ethacrynic acid, from which cysteine-ethacrynic acid is derived, has been recognized as a promising candidate for drug repurposing as an anticancer agent . It has been used to reduce tumor growth in various cancer models, indicating its potential efficacy in oncological applications.

Bioconjugation in Antibody–Drug Conjugates (ADCs)

The compound has applications in the field of chemical biology and synthetic biology, particularly in the development of antibody–drug conjugates (ADCs) . Its ability to provide a stable linkage between cytotoxic drugs and antibodies makes it valuable in the creation of targeted cancer therapies.

Modulation of Cancer Hallmark Processes

Research has shown that cysteine-ethacrynic acid can regulate cancer hallmark processes such as proliferation, apoptosis, migration, invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors . This multifaceted impact on cancer biology underscores its potential as a therapeutic agent.

Synthesis of New Material for Improved Bioavailability

Efforts have been made to synthesize new materials using ethacrynic acid as a scaffold to improve its bioavailability . This research trend is crucial for enhancing the clinical use of the compound, which is currently limited due to its low bioavailability and side effects.

Wirkmechanismus

Target of Action

Cysteine-Ethacrynic Acid, also known as Ethacrynic Acid L-Cysteine Adduct, primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and muculo dens .

Mode of Action

The compound inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Biochemical Pathways

The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .

Pharmacokinetics

Ethacrynic acid is a potent diuretic which, if given in excessive amounts, can lead to a profound diuresis with water and electrolyte depletion . Careful medical supervision is required; dosage selection and titration should be adjusted to the individual patient’s needs .

Result of Action

The compound’s action results in the regulation of cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Action Environment

The efficacy and stability of Cysteine-Ethacrynic Acid can be influenced by various environmental factors. For instance, its cytotoxicity varies among different cancer cells, with breast cancer, malignant glioma, and prostate cancer cells being more sensitive .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVLLFXKDHUWAH-HTLJXXAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747716 | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(2-(4-(Carboxymethoxy)-2,3-dichlorobenzoyl)butyl)-L-cysteine | |

CAS RN |

51246-37-8 | |

| Record name | Ethacrynic acid-cysteine conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)